4-Mercaptobenzonitril

Übersicht

Beschreibung

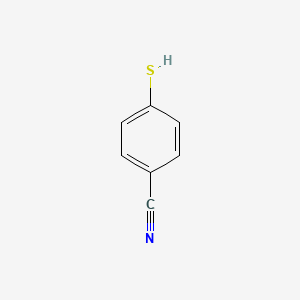

4-Mercaptobenzonitrile, also known as 4-cyanobenzenethiol or 4-cyanothiophenol, is an organic compound with the molecular formula C7H5NS. It is characterized by a benzene ring substituted with a nitrile group (-CN) and a thiol group (-SH) at the para position. This compound is notable for its applications in surface chemistry, particularly in the formation of self-assembled monolayers (SAMs) on metal surfaces .

Wissenschaftliche Forschungsanwendungen

4-Mercaptobenzonitrile (4-MBN) is an organic compound with the molecular formula . It is a member of the mercaptobenzonitrile family, featuring a benzene ring substituted with a thiol (-SH) group and a nitrile (-C≡N) group. The presence of both functional groups allows for diverse reactivity and applications in various fields, including materials science and biochemistry.

Scientific Research Applications

4-MBN has a primary application in probing the electrical properties at the interface between different materials by forming self-assembled monolayers (SAMs) on metal surfaces like gold and silver.

Self-Assembled Monolayers (SAMs) SAMs are ordered, single-molecule-thick layers formed through spontaneous adsorption. When incorporated into these SAMs, 4-MBN acts as an electric field reporter due to the vibrational Stark effect (VSE).

Vibrational Stark Effect (VSE) VSE describes the shift in the vibrational frequency of a molecule subjected to an external electric field. By measuring the shift in the nitrile group's stretching frequency within the 4-MBN molecule using techniques like surface-enhanced infrared absorption spectroscopy (SEIRAS) and Raman spectroscopy, researchers can gain insights into the local electric field strength at the SAM/solution interface. This information aids in understanding phenomena such as charge transfer and electron transport processes.

Surface-Enhanced Infrared Absorption Spectroscopy (SEIRAS) and Raman Spectroscopy are Spectroscopic techniques to measure the shift in the nitrile group's stretching frequency within the 4-MBN molecule.

SERS Tags 4-MBN can be incorporated with other molecules onto metal nanoparticles to create SERS tags that specifically target and bind to biomarkers associated with diseases like cancer. The enhanced Raman signal from the 4-MBN molecule then serves as a signature for the presence of the biomarker, enabling its detection and potentially aiding in disease diagnosis. SERS is a spectroscopic technique that enhances the Raman scattering signal of molecules adsorbed on the surface of metal nanoparticles.

Water Dynamics at Interfaces

Vorbereitungsmethoden

4-Mercaptobenzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 4-halogenobenzonitrile with sodium sulfide or sodium hydrogen sulfide in the presence of an inert organic solvent . The reaction conditions typically include moderate temperatures and an inert atmosphere to prevent oxidation of the thiol group. Industrial production methods may involve similar reactions but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

4-Mercaptobenzonitrile undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The thiol group can participate in nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. .

Wirkmechanismus

The mechanism by which 4-mercaptobenzonitrile exerts its effects is primarily through its ability to form strong bonds with metal surfaces via the thiol group. This interaction is crucial for the formation of SAMs, which can modify the surface properties of metals. The nitrile group can also participate in interactions with the local electric field, making it a valuable tool for studying electrostatic effects at interfaces .

Vergleich Mit ähnlichen Verbindungen

4-Mercaptobenzonitrile can be compared with other thiol and nitrile-containing compounds such as benzonitrile and benzylcyanide. Unlike benzonitrile, which primarily interacts through the nitrile group, 4-mercaptobenzonitrile interacts through both the thiol and nitrile groups, providing unique surface chemistry properties . Benzylcyanide, on the other hand, has a different spatial arrangement and reactivity due to the presence of an additional methylene group.

Similar Compounds

- Benzonitrile

- Benzylcyanide

- 4-Cyanobenzenesulfonamide

- 4-Cyanothiophenol

4-Mercaptobenzonitrile stands out due to its dual functional groups, making it a versatile compound in various scientific and industrial applications.

Biologische Aktivität

4-Mercaptobenzonitrile (MBN) is an organic compound characterized by the presence of both a thiol (-SH) group and a nitrile (-C≡N) group attached to a benzene ring. This unique structure imparts specific chemical properties that facilitate its application in various fields, particularly in biochemistry and materials science. The compound is notable for its biological activity and potential applications as a spectral reporter in protein studies.

Research indicates that 4-Mercaptobenzonitrile interacts with proteins and can serve as a spectral reporter for electric fields within these biological systems. The nitrile group in MBN is sensitive to local electric fields, which allows it to provide insights into the electric environment surrounding proteins through the vibrational Stark effect (VSE) . This sensitivity is crucial for understanding protein dynamics and interactions at a molecular level.

Toxicity and Safety Profile

Despite its applications, 4-Mercaptobenzonitrile is classified as a harmful substance under the Globally Harmonized System of Classification and Labeling of Chemicals (GHS). It poses health risks upon ingestion, inhalation, or skin contact, necessitating caution during handling .

Spectral Reporting in Proteins

A significant study demonstrated the use of MBN as a VSE reporter in self-assembled monolayers (SAMs) on gold (Au) and silver (Ag) electrodes. The study showed that MBN could effectively probe local electric fields, revealing how environmental factors influence the C≡N stretching frequency. For instance, hydrogen bonding interactions were found to cause frequency shifts that could exceed those induced by changes in local electric fields .

Molecular Dynamics Simulations

Further investigations utilized molecular dynamics simulations to explore the behavior of water at charged interfaces with adsorbed MBN. These simulations provided insights into hydrogen bond dynamics between MBN and water molecules, highlighting how applied potentials affect interfacial water dynamics . This research contributes to understanding how MBN behaves in biological environments, potentially influencing its applications in biosensing or drug delivery systems.

Applications in Biochemistry

4-Mercaptobenzonitrile has been explored for its potential anti-hepatitis B virus activities when synthesized into specific compounds . This highlights its versatility as a building block in medicinal chemistry, where it may contribute to developing therapeutic agents.

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of 4-Mercaptobenzonitrile compared to other similar compounds:

| Compound | Biological Activity | Mechanism of Action | Toxicity Level |

|---|---|---|---|

| 4-Mercaptobenzonitrile | Spectral reporter in proteins | Vibrational Stark effect | Harmful |

| Related Aromatic Nitriles | Varies; some show antioxidant | Depends on structural features | Varies |

| Thiol Compounds | Antioxidant and protective effects | Free radical scavenging | Generally low |

Eigenschaften

IUPAC Name |

4-sulfanylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NS/c8-5-6-1-3-7(9)4-2-6/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPUXVBBHWUOFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342852 | |

| Record name | 4-mercaptobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36801-01-1 | |

| Record name | 4-mercaptobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Thiobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.